4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol
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Overview
Description
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of a biphenyl core with a prop-2-yn-1-yloxy substituent at the 4’ position and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and propargyl alcohol.
Formation of Propargyl Ether: The propargyl alcohol is reacted with a base such as sodium hydride (NaH) to form the propargyl anion, which is then reacted with 4-bromo-1,1’-biphenyl to form the propargyl ether intermediate.
Industrial Production Methods
Industrial production methods for 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The propargyl ether group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical biology experiments.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a benzoyl group instead of a hydroxyl group.
4-Prop-2-ynoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
1-(Prop-2-yn-1-yloxy)naphthalene: Features a naphthalene core instead of a biphenyl core
Uniqueness
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of a biphenyl core, a propargyl ether group, and a hydroxyl group.
Properties
CAS No. |
550376-04-0 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)phenol |
InChI |
InChI=1S/C15H12O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h1,3-10,16H,11H2 |
InChI Key |
SUARPMCZQPQKJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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